Erythromycin A 9,11-Imino Ether

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

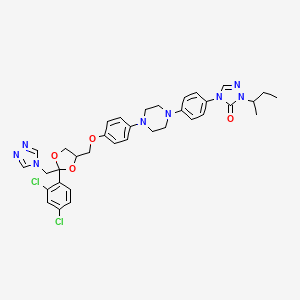

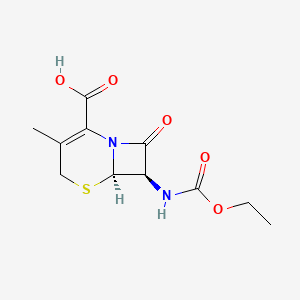

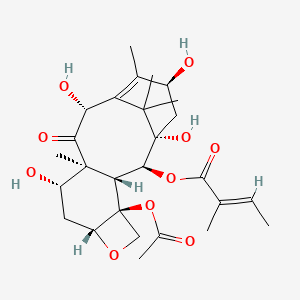

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .科学的研究の応用

Antibacterial Research

- Results : Some derivatives have shown favorable activity against Streptococcus pneumoniae, with increased effectiveness compared to erythromycin A .

Infectious Disease Treatment

- Results : Structural modifications have led to the discovery of second-generation macrolides with improved properties .

Chemical Synthesis

- Results : New compounds synthesized using Erythromycin A 9,11-Imino Ether as a starting point have been evaluated for their antibacterial properties .

Resistance Mechanism Study

- Results : Studies have provided insights into the resistance mechanisms, such as erm-encoded methylation and mef-encoded efflux .

Drug Development

Analytical Standards

- Results : Provides reliable standards for the quantification and quality control of macrolide antibiotics .

Additional Applications of Erythromycin A 9,11-Imino Ether

Development of Antibacterial Derivatives

- Results : These compounds have shown favorable activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae, with some exhibiting up to 133-fold higher activity than the precursor .

Overcoming Drug Resistance

- Results : Some derivatives have demonstrated enhanced activity against bacteria with resistance encoded by the erm and mef genes .

Medical Device Coatings

- Results : Potential to enhance the antibacterial efficacy of medical devices, though specific outcomes are not detailed in the search results .

Food Additive Research

- Results : The search results do not provide specific data, but the application suggests a role in preserving food quality and safety .

Veterinary Medicine

- Results : The effectiveness in veterinary contexts would be similar to that in human medicine, but specific studies or data are not provided in the search results .

Synthesis of Antibacterial Derivatives

- Results : These new compounds have shown significant activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae .

Research on Gastrointestinal Motility

- Results : The compound has been shown to disrupt the growth of bacteria and affect motor activity in the gastrointestinal tract .

Antibacterial Activity Against Mycobacterium Avium Complex

Safety And Hazards

特性

CAS番号 |

161193-44-8 |

|---|---|

製品名 |

Erythromycin A 9,11-Imino Ether |

分子式 |

C37H66N2O12 |

分子量 |

730.94 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Itraconazole Impurity B

854372-77-3

Famciclovir impurity 5

183475-21-0

Ceftizoxime S-Oxide Impurity

79226-66-7

Descarbamoylcefuroxime lactone

947723-87-7

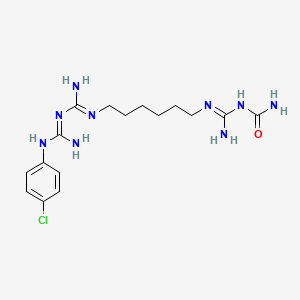

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)